Product packaging for 2-(Methylsulfonyl)-1-(m-tolyl)propan-1-one(Cat. No.:)

2-(Methylsulfonyl)-1-(m-tolyl)propan-1-one

Cat. No.: B13002501
M. Wt: 226.29 g/mol
InChI Key: QEOZGRVMCDPKKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(Methylsulfonyl)-1-(m-tolyl)propan-1-one is a chemical compound of interest in organic synthesis and pharmaceutical research. It features both a ketone and a methylsulfonyl group attached to a propanone backbone, which is further substituted with a meta-methyl phenyl (m-tolyl) ring. This structure classifies it as a ketone sulfone, a functional group combination that is often explored in medicinal chemistry for its potential as a building block for more complex molecules . While specific biological data for this exact compound is not widely published in the available literature, its core structure is related to other documented research chemicals. For instance, compounds sharing the 1-(m-tolyl)propan-1-one scaffold are investigated as intermediates in the synthesis of active pharmaceutical ingredients, such as Tolperisone, a muscle relaxant . The presence of the methylsulfonyl group is a significant functional handle, potentially influencing the molecule's polarity, metabolic stability, and its ability to act as a hydrogen bond acceptor in target interactions. This makes it a valuable intermediate for developing structure-activity relationships (SAR) in drug discovery programs. This product is intended for research and development purposes only. It is strictly for laboratory use and is not certified for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O3S B13002501 2-(Methylsulfonyl)-1-(m-tolyl)propan-1-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14O3S

Molecular Weight

226.29 g/mol

IUPAC Name

1-(3-methylphenyl)-2-methylsulfonylpropan-1-one

InChI

InChI=1S/C11H14O3S/c1-8-5-4-6-10(7-8)11(12)9(2)15(3,13)14/h4-7,9H,1-3H3

InChI Key

QEOZGRVMCDPKKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C(C)S(=O)(=O)C

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 2 Methylsulfonyl 1 M Tolyl Propan 1 One

Reactions Involving the Carbonyl Group

The carbonyl group in β-ketosulfones is a primary site for nucleophilic attack and reduction, although its reactivity can be modulated by the presence of the adjacent sulfonyl group.

The carbonyl carbon of 2-(methylsulfonyl)-1-(m-tolyl)propan-1-one is electrophilic and susceptible to attack by nucleophiles. However, direct condensation reactions on the carbonyl group are less common in the literature compared to reactions at the α-carbon. The primary role of the carbonyl group in condensation reactions is often to facilitate the formation of an enolate, which then acts as the nucleophile.

One of the key reactions involving the carbonyl group in conjunction with the α-carbon is the Mannich reaction, which is discussed in detail in section 3.2.2.

The carbonyl group of β-ketosulfones can be selectively reduced to a hydroxyl group, yielding the corresponding β-hydroxy sulfones. The choice of reducing agent is crucial to avoid undesired side reactions, such as reduction of the sulfonyl group or cleavage of the carbon-sulfur bond.

Studies on analogous β-ketosulfones have demonstrated that hydroalumination using reagents like diisobutylaluminium hydride (i-Bu₂AlH) or triisobutylaluminium (i-Bu₃Al) is an effective method for this transformation. mun.ca The reaction proceeds via the formation of an intermediate aluminum alkoxide, which upon hydrolysis yields the β-hydroxy sulfone. mun.ca For instance, the reduction of a similar β-ketosulfone, 1-phenyl-2-(phenylsulfonyl)ethanone, with i-Bu₂AlH proceeds smoothly to the corresponding alcohol. The general mechanism involves the transfer of a hydride from the aluminum reagent to the carbonyl carbon. mun.ca

Table 1: Illustrative Reductive Transformations of β-Ketosulfones

Starting Material (Analog) Reducing Agent Product Reference
1-Phenyl-2-(phenylsulfonyl)ethanone i-Bu₂AlH 1-Phenyl-2-(phenylsulfonyl)ethanol mun.ca

It is important to note that stronger reducing agents like lithium aluminum hydride may lead to over-reduction or desulfonylation. The use of sodium borohydride, often in the presence of a Lewis acid catalyst like copper(II) chloride, has also been reported for the reduction of the carbonyl group in related systems. researchgate.net

Transformations at the α-Carbon Position (Adjacent to Carbonyl and Sulfone)

The α-carbon of this compound is particularly reactive due to its position between two electron-withdrawing groups, the carbonyl and the sulfonyl moieties. This dual activation makes the α-proton acidic and facilitates the formation of a stable enolate, which can then participate in a variety of substitution and addition reactions.

The enol or enolate of β-ketosulfones readily reacts with electrophilic halogenating agents to introduce a halogen atom at the α-position. This reaction can be performed under both acidic and basic conditions. nih.govpharmaffiliates.com Under acidic conditions, the reaction proceeds through an enol intermediate, and typically results in monohalogenation. nih.gov In contrast, basic conditions generate an enolate, which is more reactive and can lead to polyhalogenation if not carefully controlled. pharmaffiliates.com

For β-ketosulfones, chemoselective monohalogenation has been achieved using potassium halides in the presence of hydrogen peroxide, offering a milder alternative to elemental halogens. This method is applicable to the synthesis of α-halo-β-ketosulfones.

Table 2: Illustrative α-Halogenation of a β-Ketosulfone Analog

Substrate (Analog) Reagent Product Reference

The resulting α-halo-β-ketosulfones are versatile synthetic intermediates, for example, in the synthesis of α,β-unsaturated ketones through dehydrohalogenation. nih.gov

The acidic nature of the α-proton in β-ketosulfones makes them excellent nucleophiles in Mannich-type reactions. nih.gov This three-component condensation involves an aldehyde (often formaldehyde), a primary or secondary amine, and the active methylene (B1212753) compound, in this case, the β-ketosulfone. nih.govbldpharm.com The reaction leads to the formation of a β-amino-β'-sulfonyl ketone, also known as a Mannich base. researchgate.net

A notable example is the catalyst-free, three-component reaction of a β-ketosulfone, formaldehyde, and a thiol or thiophenol in water, which yields Mannich-type thioethers in good yields. bldpharm.com This demonstrates the utility of β-ketosulfones as nucleophiles in aqueous, environmentally benign conditions. The reaction likely proceeds through the formation of an α-methylene-β-ketosulfone intermediate via a Knoevenagel condensation, followed by a Michael addition of the thiol. bldpharm.com

Table 3: Illustrative Mannich-type Reaction of a β-Ketosulfone Analog

β-Ketosulfone (Analog) Aldehyde Amine/Thiol Product Reference
1-Phenyl-2-(phenylsulfonyl)ethanone Formaldehyde Piperidine 3-(Piperidin-1-yl)-1-phenyl-2-(phenylsulfonyl)propan-1-one jofamericanscience.orgorientjchem.org

These Mannich bases are valuable precursors for the synthesis of more complex molecules, including various heterocyclic systems. nih.gov

Reactivity of the Methylsulfonyl Moiety

The methylsulfonyl group in this compound is generally stable under many reaction conditions. However, it can be removed through reductive desulfonylation. This reaction is synthetically useful as the sulfonyl group can be employed as an activating group to facilitate C-C bond formation and then subsequently removed.

Reductive desulfonylation of β-ketosulfones can be achieved using various reagents, with aluminum amalgam (Al/Hg) being a common choice. researchgate.net This process effectively replaces the sulfonyl group with a hydrogen atom. The reaction is believed to proceed via a single-electron transfer mechanism. researchgate.net

Table 4: Illustrative Desulfonylation of a β-Ketosulfone Analog

Substrate (Analog) Reagent Product Reference

This cleavage reaction highlights the role of the sulfonyl group as a versatile "activator" and "leaving group" in organic synthesis.

Participation in Electrophilic or Nucleophilic Processes

The reactivity of this compound is characterized by the interplay of its three key functional components: the carbonyl group, the sulfonyl group, and the acidic α-hydrogen. This structure allows the molecule to act as both an electrophile and, upon deprotonation, a potent nucleophile.

Nucleophilic Character:

The presence of two electron-withdrawing groups (carbonyl and sulfonyl) significantly increases the acidity of the proton at the α-carbon (the carbon between the C=O and SO₂ groups). Treatment with a suitable base leads to the formation of a resonance-stabilized carbanion, or enolate. researchgate.net This enolate is a soft nucleophile and readily participates in carbon-carbon bond-forming reactions. A primary example of this reactivity is the alkylation of the α-carbon. researchgate.net

This nucleophilic character is fundamental to the synthetic utility of β-ketosulfones, allowing for the construction of more complex carbon skeletons. For instance, the enolate can react with various electrophiles, such as alkyl halides, in Sₙ2 reactions.

Table 1: Representative Nucleophilic Alkylation of β-Ketosulfones

Reactant Electrophile Base Solvent Product Reference
β-Ketosulfone Alkyl Halide (e.g., CH₃I, CH₃CH₂Br) NaH, K₂CO₃ THF, DMF α-Alkylated β-Ketosulfone researchgate.net

Electrophilic Character:

The carbonyl carbon of this compound is electrophilic and susceptible to attack by nucleophiles. This is a characteristic reaction of ketones. A key example is the reduction of the carbonyl group to a secondary alcohol. Strong reducing agents are not always necessary; for example, alkylaluminum compounds can serve as effective reducing agents for β-ketosulfones. nih.gov In these reactions, a hydride equivalent from the alkylaluminum species attacks the carbonyl carbon. nih.gov

Hard nucleophiles, in general, tend to attack the carbonyl carbon of β-ketosulfones. This can lead to cleavage of the molecule, particularly if the α-position is substituted with a good leaving group. nih.gov

Aromatic Ring Functionalization and Transformations of the m-Tolyl Group

The m-tolyl group of the molecule can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of these reactions are dictated by the electronic properties of the existing substituents on the aromatic ring: the methyl group (-CH₃) and the propionyl-2-sulfonyl group (-C(O)CH(CH₃)SO₂CH₃).

The methyl group is an activating, ortho-, para-directing substituent due to its electron-donating inductive and hyperconjugation effects. Conversely, the keto group is a strongly deactivating, meta-directing substituent because of its electron-withdrawing inductive and resonance effects. semanticscholar.orgsigmaaldrich.com The combined influence of these two groups directs incoming electrophiles to the positions ortho and para to the methyl group, and meta to the acyl group. The positions are C2, C4, and C6 relative to the acyl group.

Table 2: Potential Electrophilic Aromatic Substitution Reactions on the m-Tolyl Ring

Reaction Reagents Expected Major Products (Positions relative to acyl group) Reference
Halogenation Br₂, FeBr₃ or AlBr₃ 2-Bromo, 4-Bromo, 6-Bromo derivatives wikipedia.org
Nitration HNO₃, H₂SO₄ 2-Nitro, 4-Nitro, 6-Nitro derivatives semanticscholar.orgresearchgate.net
Friedel-Crafts Acylation Acyl Chloride (RCOCl), AlCl₃ 2-Acyl, 4-Acyl, 6-Acyl derivatives sigmaaldrich.commasterorganicchemistry.comnih.gov

It is important to note that the conditions for these electrophilic aromatic substitutions must be compatible with the β-ketosulfone moiety. Strong acidic conditions, such as those used in nitration or Friedel-Crafts reactions, could potentially lead to side reactions involving the ketone or sulfone groups.

Modern cross-coupling methods also offer pathways for the functionalization of the m-tolyl ring, including meta-C-H arylation and alkylation, often utilizing a directing group strategy. nih.gov

Detailed Mechanistic Studies of Key Transformations

Understanding the reaction mechanisms is crucial for predicting product outcomes and optimizing reaction conditions. While specific mechanistic studies on this compound are not extensively documented, detailed investigations into the reactions of the broader class of β-ketosulfones provide significant insight.

Mechanism of Carbonyl Reduction by Alkylaluminum Reagents:

A notable transformation of β-ketosulfones is the reduction of the carbonyl group to a β-hydroxysulfone. Studies on the reaction of β-ketosulfones with trialkylaluminum compounds (e.g., triisobutylaluminum, i-Bu₃Al) propose a mechanism involving a six-membered cyclic transition state. nih.gov

Coordination: The Lewis acidic aluminum atom of the alkylaluminum reagent coordinates to the oxygen atom of the carbonyl group.

Hydride Transfer: A β-hydrogen from one of the alkyl groups on the aluminum (e.g., from an isobutyl group) is transferred to the electrophilic carbonyl carbon. This occurs via a concerted, six-membered transition state involving the Al, O, C=O carbon, and the α- and β-carbons of the alkyl group. nih.gov

Intermediate Formation: This transfer results in the formation of an aluminum alkoxide of the corresponding β-hydroxysulfone and the elimination of an alkene (e.g., isobutylene). nih.gov

Hydrolysis: Subsequent aqueous workup hydrolyzes the aluminum alkoxide to yield the final β-hydroxysulfone product.

The presence of electron-withdrawing groups attached to the carbonyl, such as the m-tolyl group, increases the partial positive charge on the carbonyl carbon, which can facilitate this reduction process. nih.gov

Mechanism of α-Halogenation:

The halogenation at the α-carbon of ketones is another well-studied reaction that is applicable here. The reaction can proceed under either acidic or basic conditions, involving an enol or enolate intermediate, respectively. wikipedia.orglibretexts.org

Acid-Catalyzed Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the acidity of the α-hydrogen. Tautomerization then leads to the formation of an enol. The electron-rich double bond of the enol acts as a nucleophile, attacking the electrophilic halogen (e.g., Br₂). A final deprotonation step yields the α-halogenated ketone. libretexts.orgyoutube.com

Base-Promoted Mechanism: A base removes the acidic α-proton to form an enolate. The nucleophilic enolate then attacks the halogen, resulting in the α-halogenated product. This process is often difficult to stop at mono-halogenation, as the electron-withdrawing halogen increases the acidity of the remaining α-protons, making subsequent halogenations faster. wikipedia.orglibretexts.org

Computational chemistry offers powerful tools for elucidating the structures of fleeting transition states that are difficult to observe experimentally, providing deeper understanding of reaction pathways and energy barriers. mit.edubath.ac.uk Such studies on β-ketosulfone reactions can precisely map the electronic and steric factors governing their transformations.

Computational and Theoretical Chemistry Insights into 2 Methylsulfonyl 1 M Tolyl Propan 1 One

Quantum Chemical Calculations

There is no specific information available in the current body of scientific literature regarding quantum chemical calculations for 2-(Methylsulfonyl)-1-(m-tolyl)propan-1-one .

No published studies were found that have performed Density Functional Theory (DFT) calculations to determine the optimized geometry and electronic structure of This compound . Such a study would theoretically provide valuable data on bond lengths, bond angles, and dihedral angles, as well as insights into the electron density distribution within the molecule.

A Frontier Molecular Orbital (FMO) analysis for This compound has not been reported. This type of analysis would be instrumental in understanding the molecule's reactivity, identifying the locations of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and calculating the HOMO-LUMO energy gap, which is a key indicator of chemical stability. wikipedia.orgyoutube.com

No computational studies have been published that predict or analyze the spectroscopic data (such as NMR, IR, or UV-Vis spectra) for This compound . Computational predictions are a powerful tool for interpreting experimental spectra and confirming molecular structures.

Molecular Dynamics and Conformation Studies

A search of scientific databases yielded no results for molecular dynamics simulations or conformational studies of This compound . These studies would provide insight into the molecule's flexibility, preferred conformations, and the dynamic behavior of its constituent atoms over time.

Theoretical Investigations of Reaction Mechanisms and Transition States

There is no information available regarding theoretical investigations into the reaction mechanisms and transition states involving This compound . Such research would be critical for understanding how this compound participates in chemical reactions, including identifying the energetic barriers and the structures of any transition states.

Studies of Electronic Properties and Nonlinear Optical (NLO) Response

The electronic character and NLO response of a molecule are dictated by its structure, particularly the arrangement of electron-donating and electron-withdrawing groups and the extent of π-electron conjugation. The sulfonyl group (–SO₂) is a strong electron-withdrawing group, which significantly influences the electronic landscape of a molecule. Computational methods, especially Density Functional Theory (DFT), are powerful tools for investigating these properties. nih.govresearchgate.net

Research on various aromatic sulfonamides and N-1-sulfonyl substituted benzimidazoles provides a framework for understanding the potential NLO properties of this compound. nih.govresearchgate.net In these studies, DFT calculations have been employed to determine key electronic and optical parameters.

Nonlinear Optical (NLO) Response: NLO materials are crucial for modern technologies like optical signal processing and data storage. nih.govnih.gov The NLO response is governed by the molecule's linear polarizability (α) and, more importantly, its first hyperpolarizability (β). researchgate.net Computational studies on sulfonamide derivatives have shown that these molecules can possess significant NLO responses. researchgate.net The presence of both electron-donating and electron-withdrawing groups connected by a π-system can enhance the hyperpolarizability.

One study investigated two structurally simple sulfonamide derivatives and found that they exhibited reasonable NLO responses, as calculated by their first hyperpolarizability (β₀), polarizability (α₀), and dipole moment (μ). researchgate.net Another comprehensive study on a series of newly synthesized N-1-sulfonyl substituted benzimidazoles used DFT to explore their NLO characteristics. The results indicated that strategic placement of electron-withdrawing groups strengthened the charge transfer phenomena, leading to enhanced NLO properties. nih.govacs.org The compound 6-nitro-2-(4-nitrophenyl)-1-(4-nitrophenylsulfonyl)-1H-benzo[d]imidazole, in particular, showed the highest total first hyperpolarizability (βtot), marking it as a promising NLO material. nih.govacs.org

The table below summarizes the calculated NLO properties for some of these related sulfonyl-containing compounds.

Compound/Derivative ClassMethodDipole Moment (μ) (Debye)Polarizability (⟨α⟩) (esu)First Hyperpolarizability (βtot) (esu)
N-1-sulfonyl substituted benzimidazoles CAM-B3LYP/6-311G(d,p)2.19 - 10.454.39 x 10⁻²³ - 6.64 x 10⁻²³1.15 x 10⁻²⁹ - 2.50 x 10⁻²⁸
Simple Sulfonamide Derivatives LC-BLYPData not specifiedData not specifiedReasonable NLO response reported
Octaphyrin Derivatives (for comparison) CAM-B3LYP/6-311++G(2d,2p)Data not specifiedValues reportedValues reported

This table is generated based on findings from multiple sources. nih.govresearchgate.netfrontiersin.org The values for benzimidazole (B57391) derivatives represent a range across several compounds studied.

Given that this compound contains the electron-withdrawing methylsulfonyl group and an aromatic tolyl ring, it is plausible that it would also exhibit interesting electronic and potentially significant NLO properties, which could be modulated by further substitution on the aromatic ring.

Molecular Modeling and Docking Studies of Related Compounds (Focus on Interaction Analysis)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug design to understand how a ligand might interact with the active site of a protein. While docking studies for this compound are not specifically reported, numerous studies on related sulfone and sulfonamide compounds provide a clear picture of the types of interactions these moieties can form.

These studies reveal that the sulfonyl group is a potent hydrogen bond acceptor, and the aromatic rings frequently engage in hydrophobic and π-stacking interactions. For instance, docking studies of novel sulfone derivatives as potential antifungal agents against cytochrome P450 14α-sterol demethylase (CYP51) showed strong binding interactions. nih.gov The phenyl sulfone group was observed to participate in pi-cation interactions with the heme ion in the enzyme's active site, while other parts of the molecules formed hydrophobic interactions with residues like Phe83, Leu100, and Ala256. nih.gov The binding energies for these sulfones were found to be comparable to the co-crystallized drug, fluconazole. nih.gov

In another study, a new synthetic 1,2,3-triazole-containing disulfone compound was docked against DNA gyrase (PDB ID: 1KZN). nih.gov The compound exhibited a strong binding affinity, stabilized by various interactions within the enzyme's binding pocket. nih.gov Similarly, docking analyses of oxazole (B20620) piperazine (B1678402) derivatives against the protein dentilisin revealed binding energies ranging from -6.9 to -8.5 Kcal/mol, with interactions similar to known inhibitors. nih.gov

The table below presents a summary of interaction analyses from docking studies of various sulfonyl-containing compounds.

Compound/Derivative ClassTarget Protein (PDB ID)Binding Affinity/EnergyKey Interactions and Interacting Residues
Phenyl Sulfone Derivatives Mycobacterium P450 DM (1EA1)-34.87 to -42.43 kcal/molPi-cation interaction with heme; Hydrophobic and van der Waals interactions with Phe83, Leu100, Phe78, Met79, Leu321. nih.gov
1,2,3-Triazole Disulfone DNA Gyrase (1KZN)-8.8 kcal/molNot specified in detail, but multiple stabilizing interactions within the pocket were reported. nih.gov
Oxazole Piperazine Derivatives Dentilisin-6.9 to -8.5 Kcal/molH-bonding interactions with residues like Gln-145, Glu-441, Thr-442, Lys-430. nih.gov
Substituted Sulfonamides Pseudomonas aeruginosa Exotoxin A (1IKQ)-6.7 to -7.7 (Binding Energy)Hydrogen bonding and other binding patterns were evaluated. researchgate.net
Thiopyrano[2,3-b]quinoline Derivatives Anticancer Peptide (2IGR)-5.3 to -6.1 Kcal/molInteractions with ILE-8, LYS-7, LYS-11, VAL-14, PHE-15, TRP-12. nih.gov

This table is compiled from data in multiple research articles. researchgate.netnih.govnih.govnih.govnih.gov

These examples robustly demonstrate that the sulfonyl and aromatic moieties, key components of this compound, are well-suited to participate in significant molecular interactions with biological targets. The specific nature of these interactions—including hydrogen bonds, hydrophobic contacts, and various π-interactions—would be dependent on the topology and amino acid composition of a given protein's binding site.

Derivatives and Analogues: Expanding the Chemical Space in Research

Systematic Structural Modifications and Their Chemical Implications

Systematic structural modifications of 2-(methylsulfonyl)-1-(m-tolyl)propan-1-one can be performed at several key positions, each with distinct chemical consequences. The core structure consists of a tolyl group, a propan-1-one linker, and a methylsulfonyl group, providing multiple sites for derivatization.

Modifications of the Aryl Ring: The m-tolyl group offers opportunities for substitution on the aromatic ring. Introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the electronic properties of the entire molecule. For instance, the reactivity of the carbonyl group is sensitive to the electronic nature of the aryl substituent. An EDG, such as a methoxy (B1213986) or amino group, would increase the electron density on the carbonyl carbon, potentially decreasing its electrophilicity towards nucleophiles. Conversely, an EWG, like a nitro or cyano group, would enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Alterations of the Propanone Linker: The three-carbon chain can also be a target for modification. Changes in the length of the alkyl chain or the introduction of branching can influence the steric environment around the reactive centers. For example, replacing the methyl group at the 2-position with a larger alkyl group would increase steric hindrance, potentially affecting the accessibility of the adjacent carbonyl group to reactants.

A review of the synthesis and reactivity of β-ketosulfones highlights their versatility as building blocks in organic chemistry. researchgate.net These compounds are recognized for their utility in forming a variety of synthetic and biologically important sulfur-containing molecules. researchgate.net

Exploration of Isomeric Forms and Stereochemical Variants

The structural features of this compound give rise to various isomeric forms, including constitutional isomers and stereoisomers.

Constitutional Isomers: The position of the methyl group on the tolyl ring defines the constitutional isomers. While the primary focus is on the meta (3-methyl) isomer, the ortho (2-methyl) and para (4-methyl) isomers are also of interest. For example, 2-Methyl-1-(m-tolyl)propan-1-one is a commercially available constitutional isomer of the core structure, lacking the methylsulfonyl group. bldpharm.com The electronic and steric environment of the carbonyl group is expected to differ significantly between these isomers, leading to variations in their reactivity.

Stereochemical Variants: The carbon atom at the 2-position of the propan-1-one chain, bonded to both the carbonyl and the methylsulfonyl groups, is a chiral center. This chirality means that this compound can exist as a pair of enantiomers, (R)- and (S)-2-(methylsulfonyl)-1-(m-tolyl)propan-1-one. The stereochemistry of related β-ketosulfones has been a subject of study, with research focusing on the stereospecific activity of different enantiomers. For instance, in a series of 2-(4-methylsulfonylaminophenyl) propanamide derivatives, the (S)-isomer was found to be significantly more potent than the (R)-isomer in biological assays. researchgate.net This highlights the importance of controlling the stereochemistry during synthesis to obtain specific biological or chemical effects. The synthesis of enantiomerically pure β-hydroxy sulfones through the stereoselective reduction of β-keto sulfones is a well-established strategy, demonstrating the feasibility of accessing single enantiomers of such compounds.

Synthesis and Characterization of Complex Architectures Incorporating the this compound Core

The this compound scaffold can serve as a versatile starting material for the synthesis of more complex molecular architectures, particularly heterocyclic compounds. The presence of the carbonyl group and the acidic α-proton between the carbonyl and sulfonyl groups allows for a range of chemical transformations.

β-Ketosulfones are known to be valuable precursors for the synthesis of various heterocyclic systems. researchgate.netresearchgate.net For example, they can undergo condensation reactions with ureas and aldehydes in a Biginelli-type reaction to form dihydropyrimidinones. beilstein-journals.org This suggests that this compound could be utilized in multicomponent reactions to generate diverse heterocyclic libraries.

The reactivity of the active methylene (B1212753) group can be exploited for the introduction of various substituents, leading to the formation of more elaborate structures. Furthermore, the carbonyl group can participate in cyclization reactions to form five- or six-membered rings. The synthesis of γ-keto sulfones, which are structurally related to the target compound, has been reported through metal-free hydrosulfonylation of α,β-unsaturated ketones. nih.govrsc.org

The characterization of these complex architectures would typically involve a combination of spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For crystalline derivatives, X-ray crystallography provides definitive structural elucidation. For instance, the crystal structure of a related compound, 2-bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one, has been determined, providing detailed information about its solid-state conformation. nih.gov

Comparative Studies of Reactivity and Electronic Properties Across Analogues

Comparative studies of the reactivity and electronic properties across a series of analogues of this compound are crucial for understanding structure-activity relationships. By systematically varying the substituents on the tolyl ring, researchers can probe the electronic effects on the reactivity of the molecule.

The table below illustrates a hypothetical series of analogues and the expected qualitative impact of different substituents on the electrophilicity of the carbonyl carbon.

Substituent (X) at para-positionElectronic Effect of XExpected Electrophilicity of Carbonyl Carbon
-NO₂Strong Electron-WithdrawingIncreased
-CNStrong Electron-WithdrawingIncreased
-BrWeak Electron-WithdrawingSlightly Increased
-HNeutralBaseline
-CH₃Weak Electron-DonatingSlightly Decreased
-OCH₃Strong Electron-DonatingDecreased
-NH₂Strong Electron-DonatingDecreased

The electronic effects of these substituents can be quantified using Hammett plots, which correlate reaction rates or equilibrium constants with the electronic properties of the substituents. Such studies would provide valuable insights into the reaction mechanisms involving the carbonyl group.

Future Research Directions and Methodological Advancements

Development of Novel and Sustainable Synthetic Routes

The synthesis of 2-(Methylsulfonyl)-1-(m-tolyl)propan-1-one likely involves multi-step processes. Future research could focus on developing more efficient and environmentally benign synthetic pathways. Green chemistry principles could be applied to minimize waste, reduce energy consumption, and utilize renewable starting materials. The exploration of catalytic methods, such as C-H activation or novel coupling reactions, could provide more direct and atom-economical routes to this and structurally related molecules.

Exploration of Unprecedented Reactivity Patterns

Advanced In Situ Characterization Techniques for Reaction Monitoring

To gain a deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and transformations of this compound, advanced in situ characterization techniques are indispensable. Technologies such as ReactIR (Fourier-transform infrared spectroscopy), in situ NMR spectroscopy, and Raman spectroscopy could be employed to monitor reaction progress in real-time. These techniques provide valuable data on the formation of intermediates, reaction rates, and the influence of various parameters, which is crucial for optimizing reaction conditions and elucidating complex reaction pathways. Automated systems can significantly accelerate the characterization of materials by reducing the time required for experiments and increasing the volume of data generated. chemrxiv.org

Integration with Machine Learning and AI in Chemical Discovery

Investigating Solid-State Chemistry and Crystal Engineering

The solid-state properties of this compound remain uncharacterized. Research in this area would involve the growth of high-quality single crystals and their analysis using X-ray diffraction to determine the crystal structure. This would provide precise information about bond lengths, bond angles, and intermolecular interactions in the solid state. Understanding the crystal packing and hydrogen bonding networks is fundamental for crystal engineering, which aims to design materials with specific properties such as solubility, stability, and polymorphism.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.